
Ethyl 3-Azido-2,6-dioxopiperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Ethyl 3-Azido-2,6-dioxopiperidine-3-carboxylate typically involves the reaction of 3-ethoxycarbonylpiperidine-2-one with sodium azide in the presence of a suitable solvent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Ethyl 3-Azido-2,6-dioxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions:
Common reagents used in these reactions include sodium azide, hydrogen gas, and alkynes. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-Azido-2,6-dioxopiperidine-3-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl 3-Azido-2,6-dioxopiperidine-3-carboxylate involves its reactivity with various molecular targets. The azido group can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in bioconjugation reactions, where the compound is used to modify biomolecules . The specific molecular pathways involved depend on the nature of the target molecules and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-Azido-2,6-dioxopiperidine-3-carboxylate can be compared with other similar compounds such as:
Ethyl 2-oxo-3-piperidinecarboxylate: This compound has a similar piperidine core but lacks the azido group, making it less reactive in certain types of chemical reactions.
3-Carbethoxy-2-piperidone: Another similar compound with a piperidine core, but without the azido functionality, limiting its applications in bioconjugation reactions.
The presence of the azido group in this compound makes it unique and more versatile in various chemical and biological applications .
Eigenschaften
Molekularformel |
C8H10N4O4 |
---|---|
Molekulargewicht |
226.19 g/mol |
IUPAC-Name |
ethyl 3-azido-2,6-dioxopiperidine-3-carboxylate |
InChI |
InChI=1S/C8H10N4O4/c1-2-16-7(15)8(11-12-9)4-3-5(13)10-6(8)14/h2-4H2,1H3,(H,10,13,14) |
InChI-Schlüssel |
WHYFFKMGDWJVEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCC(=O)NC1=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.